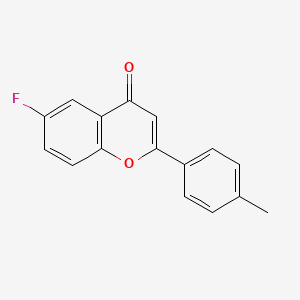

6-Fluoro-2-(4-methylphenyl)chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

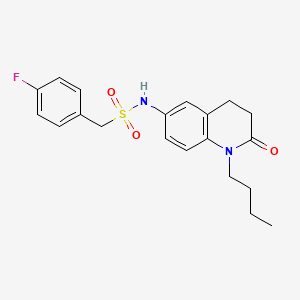

6-Fluoro-2-(4-methylphenyl)chromen-4-one is a benzopyran derivative . It is a bicyclic heterocyclic system . The molecular formula is C16H11FO2 .

Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-(4-methylphenyl)chromen-4-one is characterized by a benzopyran ring fused with a phenyl ring . The molecular weight is 254.2557432 .Aplicaciones Científicas De Investigación

Environment-sensitive Fluorophores

Chromene derivatives exhibit unique fluorescence properties that make them ideal for use as environment-sensitive fluorophores. Uchiyama et al. (2006) highlighted the fluorescence behavior of a chromene derivative, emphasizing its almost non-existent fluorescence in aprotic solvents while showing strong fluorescence in protic solvents. This property makes chromene compounds valuable for developing new fluorogenic sensors for detecting changes in solvent environments Uchiyama et al., 2006.

Photochemical and Thermal Reactions

The photochromic behavior of chromene compounds, as investigated by Delbaere et al. (2003), reveals the formation of interconverting photoisomers upon UV irradiation. This study provides insights into the kinetics and global mechanism of photoisomerization in chromene compounds, offering a foundation for the development of photoresponsive materials Delbaere et al., 2003.

Thiol Detection and Imaging

Yang et al. (2019) developed a chromene-based fluorescent probe for rapid and sensitive detection of thiols, leveraging the nucleophilic pyran ring-opening reaction of chromene. This probe has been applied to visualize thiol flux in living cells and mice, underscoring its utility in studying oxidative stress and pathophysiological processes Yang et al., 2019.

Bioimaging Applications

Chromene compounds have been integrated into fluorescent probes for bioimaging purposes. Tan et al. (2014) designed a probe with a chromene moiety for selective and sensitive detection of Zn(2+) ions, demonstrating its applicability in cell-imaging. This work illustrates the potential of chromene derivatives in environmental protection and safety inspection through bioimaging technologies Tan et al., 2014.

Antimicrobial and Antitubercular Agents

Research into chromene derivatives has also extended to the synthesis of compounds with antimicrobial and antitubercular activities. Reddy et al. (2015) synthesized chromene-pyrimidine hybrids showing potent activity against tuberculosis, emphasizing the therapeutic potential of chromene derivatives in combating infectious diseases Reddy et al., 2015.

Propiedades

IUPAC Name |

6-fluoro-2-(4-methylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWFIIITDUUKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(4-methylphenyl)chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)

![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)